4-(Tert-butyl)-2-isopropylphenol
Overview
Description
4-(Tert-butyl)-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butyl)-2-isopropylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites are known for their high selectivity and efficiency in catalyzing alkylation reactions. The process involves the reaction of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of a zeolite catalyst, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or nitrated derivatives, depending on the substituent introduced
Scientific Research Applications
4-(Tert-butyl)-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and isopropyl groups can also affect the compound’s hydrophobicity and overall reactivity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the isopropyl group.
2-tert-Butylphenol: Similar structure but with the tert-butyl group in a different position.
4-tert-Butylbenzaldehyde: Contains a formyl group instead of a hydroxyl group.
Uniqueness
4-(Tert-butyl)-2-isopropylphenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties.
Biological Activity
4-(Tert-butyl)-2-isopropylphenol, also known as TBIP, is a phenolic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H20O
- Molecular Weight : 196.30 g/mol
- IUPAC Name : 4-(1,1-dimethylethyl)-2-isopropylphenol
The compound features a tert-butyl group and an isopropyl group attached to a phenolic ring, which contributes to its unique reactivity and biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, making it a potential candidate for preventing oxidative stress-related diseases. A study demonstrated that it effectively reduced oxidative damage in cellular models, suggesting its utility in formulations aimed at mitigating oxidative stress .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. It was found effective against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The phenolic hydroxyl group plays a crucial role in donating electrons to free radicals, thus neutralizing them.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to structural changes that can impair microbial viability.
- Cytokine Modulation : The compound influences signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Activity
In a controlled trial assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of common antibiotics, indicating its potential as an alternative antimicrobial agent .
Applications
Application Area | Description |
---|---|
Pharmaceutical Industry | Potential use in formulations targeting oxidative stress and inflammation. |
Food Industry | As a natural preservative due to its antimicrobial properties. |
Cosmetic Industry | Inclusion in skincare products for its antioxidant effects. |
Environmental Science | Investigated for its role in bioremediation due to its ability to degrade pollutants. |
Properties
IUPAC Name |
4-tert-butyl-2-propan-2-ylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVJATUUNGJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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